N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H13N3O3S This compound is notable for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, an amino group, and a methanesulfonamide moiety
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(5-amino-4-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-4-8(7(10)5-11-9)15-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
VUXASDYARMDQCB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps. One common method includes the cyclization of a suitable precursor followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of manganese dioxide as a catalyst under solvent-free conditions has been reported to be effective for the N-alkylation of sulfonamides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays.
Medicine: In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- N-(4-Amino-5-cyclopropoxypyridin-2-YL)methanesulfonamide
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
Comparison: Compared to similar compounds, N-(5-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide exhibits unique structural features, such as the position of the amino group and the presence of the cyclopropoxy moiety. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
